4-Tert-butyl-15-fluoro-3,5,10-triazatetracyclo[11.4.0.02,6.07,12]heptadeca-1(13),2(6),4,7,9,14,16-heptaen-11-one
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Overview
Description
4-Tert-butyl-15-fluoro-3,5,10-triazatetracyclo[11.4.0.02,6.07,12]heptadeca-1(13),2(6),4,7,9,14,16-heptaen-11-one is a complex organic compound with a unique structure that includes a fluorine atom, a tert-butyl group, and multiple nitrogen atoms within a tetracyclic framework.
Preparation Methods
The synthesis of 4-Tert-butyl-15-fluoro-3,5,10-triazatetracyclo[11.4.0.02,6.07,12]heptadeca-1(13),2(6),4,7,9,14,16-heptaen-11-one involves multiple steps, typically starting with the preparation of intermediate compounds that are then subjected to cyclization and functionalization reactions. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield . Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
4-Tert-butyl-15-fluoro-3,5,10-triazatetracyclo[11.4.0.02,6.07,12]heptadeca-1(13),2(6),4,7,9,14,16-heptaen-11-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific atoms or groups within the compound. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 4-Tert-butyl-15-fluoro-3,5,10-triazatetracyclo[11.4.0.02,6.07,12]heptadeca-1(13),2(6),4,7,9,14,16-heptaen-11-one involves its interaction with molecular targets such as enzymes or receptors. For example, it has been shown to inhibit the activity of Janus kinase 3 (JAK3), a tyrosine kinase involved in various signaling pathways . This inhibition can modulate cellular processes and has potential therapeutic implications .
Comparison with Similar Compounds
Similar compounds include:
2-tert-butyl-9-fluoro-1,6-dihydrobenzo[h]imidazo[4,5-f]isoquinolin-7-one: This compound shares structural similarities but differs in its specific functional groups and overall framework.
3,3’,5,5’-Tetra-tert-butyl-4,4’-diphenoquinone: Another compound with tert-butyl groups, but with a different core structure. The uniqueness of 4-Tert-butyl-15-fluoro-3,5,10-triazatetracyclo[11.4.0.02,6.07,12]heptadeca-1(13),2(6),4,7,9,14,16-heptaen-11-one lies in its specific combination of functional groups and tetracyclic framework, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H16FN3O |
---|---|
Molecular Weight |
309.3 g/mol |
IUPAC Name |
4-tert-butyl-15-fluoro-3,5,10-triazatetracyclo[11.4.0.02,6.07,12]heptadeca-1(13),2(6),4,7,9,14,16-heptaen-11-one |
InChI |
InChI=1S/C18H16FN3O/c1-18(2,3)17-21-14-10-5-4-9(19)8-12(10)13-11(15(14)22-17)6-7-20-16(13)23/h4-8,13H,1-3H3,(H,21,22) |
InChI Key |
BCOKGAKHFXCXTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC2=C(N1)C3=C(C=C(C=C3)F)C4C2=CC=NC4=O |
Origin of Product |
United States |
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